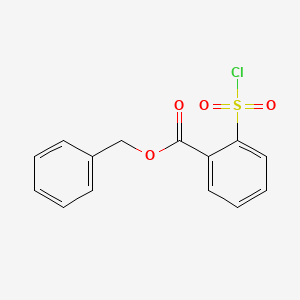
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate typically involves the reaction of 1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl bromoacetate acts as the electrophile and the benzodioxole derivative as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The methylenedioxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the bromoacetic acid ethyl ester group.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group, used in the synthesis of various chemicals.
Piperonal: Another benzodioxole derivative used in fragrance and flavor industries.
Uniqueness
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the bromoacetic acid ethyl ester group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of various organic compounds, and its potential in drug development and biological studies continues to be explored.
Eigenschaften
Molekularformel |
C11H11BrO4 |
|---|---|
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate |
InChI |
InChI=1S/C11H11BrO4/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10H,2,6H2,1H3 |
InChI-Schlüssel |
MUCOPJVDRLCJLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-8H-indeno[2,1-b]thiophen-8-one](/img/structure/B8596838.png)



![4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B8596875.png)

![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]-2-furancarboxamide](/img/structure/B8596884.png)






